molecular formula C22H30INO4S B167224 (Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid CAS No. 133538-59-7

(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No.: B167224
CAS No.: 133538-59-7
M. Wt: 529.4 g/mol
InChI Key: SZNMERGTFJHNSM-IUUJMIENSA-N
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Description

(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid (I-SAP) is a high-affinity thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. Its radiolabeled analog, [125I]SAP, is extensively used in platelet receptor binding studies . Key structural features include:

  • Bicyclo[3.1.1]heptane core: Provides conformational rigidity critical for receptor interaction.
  • 4-(125I)Iodophenylsulfonylamino group: Enhances binding affinity and enables radiolabeling for tracer applications.
  • (Z)-hept-5-enoic acid chain: Stabilizes the bioactive conformation and influences selectivity.

Properties

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1/i23-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNMERGTFJHNSM-IUUJMIENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])C/C=C\CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104323
Record name 5-Heptenoic acid, 7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-, [1S-[1α,2β(Z),3α,5α]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133538-59-7
Record name 5-Heptenoic acid, 7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-, [1S-[1α,2β(Z),3α,5α]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133538-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Heptenoic acid, 7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-, [1S-[1α,2β(Z),3α,5α]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activity, particularly in the context of medicinal chemistry and radiopharmaceutical applications. This compound features a unique bicyclic structure and has been investigated for its interactions with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Bicyclic Heptane Framework : The bicyclo[3.1.1]heptane structure contributes to the compound's rigidity and spatial orientation, which may influence its binding affinity to biological targets.
  • Iodine Labeling : The incorporation of a radioactive iodine isotope (125I) allows for imaging applications in nuclear medicine, particularly in positron emission tomography (PET).

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in neurotransmitter regulation. For example, dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in related compounds, which could be relevant for treating neurodegenerative diseases like Alzheimer's disease .

Binding Affinity Studies

Recent research has employed molecular docking studies to predict the binding affinity of this compound to target proteins. The results indicate:

Target ProteinBinding Affinity (kcal/mol)Reference
AChE-8.5
BuChE-7.9
Other TargetsVariableVarious

These findings suggest that the compound may exhibit significant inhibitory activity against cholinesterases.

Study 1: In Vitro Evaluation of Cholinesterase Inhibition

A study conducted on a series of structurally similar compounds found that those with a sulfonamide moiety demonstrated enhanced inhibitory effects against AChE and BuChE. The compound's structural features were linked to its potency:

  • IC50 Values : The IC50 value for AChE inhibition was reported at approximately 5.90 μM, indicating a strong potential for therapeutic application in Alzheimer's disease treatment .

Study 2: Radiolabeling and Imaging Applications

The use of (125I) labeling has been explored for imaging applications in oncology. The compound's ability to bind selectively to certain tumor markers allows for targeted imaging:

  • Tumor Uptake : Studies showed significant uptake in tumor models compared to normal tissues, suggesting potential as a radiotracer for diagnostic imaging.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues Targeting TXA2/PGH2 Receptors

Table 1: Key Comparative Data
Compound Name Key Structural Features Binding Affinity (Kd) Functional Activity (pA2/EC50) Selectivity/Notes
I-SAP Bicyclo[3.1.1]heptane, 4-iodophenylsulfonylamino 468 pM pA2 = 8.1 Partial agonist; pH-sensitive Bmax
I-BOP 7-Oxabicyclo[2.2.1]heptane, iodophenoxy group N/A EC50 = 1.2 nM (agonist) Full TXA2 mimetic; used as agonist control
U46619 Epoxymethano-prostanoic acid N/A EC50 = 0.9 nM (agonist) Non-iodinated TXA2 mimetic
SQ29548 Hydrazino-methyl substituent on bicyclo core N/A pA2 = 9.2 Pure antagonist; no partial agonism
Ramatroban Carboxyheptenyl chain, biphenyl substituent Kd = 11 nM IC50 = 14 nM Dual TXA2 receptor/CRTh2 antagonist
Key Observations:

Core Structure : I-SAP’s bicyclo[3.1.1]heptane core differs from I-BOP’s 7-oxabicyclo[2.2.1]heptane, contributing to distinct receptor docking conformations .

Iodination: The 125I-labeled phenyl group in I-SAP enables radiotracer applications, unlike non-iodinated analogs (e.g., U46619) .

Functional Divergence : SQ29548 lacks partial agonism, highlighting I-SAP’s unique ability to induce receptor activation at higher concentrations .

Cross-Reactivity and Selectivity

Cross-reactivity studies using competitive immunoassays reveal that structurally similar compounds (e.g., SQ29548, Ramatroban) compete for [125I]SAP binding with rank-order potencies consistent with their TXA2 receptor affinities .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: The sulfonylamino group in I-SAP may confer resistance to esterase-mediated degradation, unlike prostanoic acid-based analogs (e.g., U46619) .

Research Implications and Limitations

Therapeutic Potential: I-SAP’s partial agonism may limit its utility as a pure antagonist but provides insights into receptor activation mechanisms.

Assay Variability : Cross-reactivity data emphasize the need for standardized protocols when comparing ligand affinities .

Structural Insights : Molecular modeling using Tanimoto or Dice coefficients (as in ligand-based screening) could further elucidate structure-activity relationships .

Preparation Methods

Synthesis of the Bicyclo[3.1.1]heptane Core

The bicyclo[3.1.1]heptane (norbornane) framework serves as the stereochemical backbone of the target compound. The synthesis begins with the Diels-Alder reaction between cyclopentadiene and a suitably functionalized dienophile, such as methyl vinyl ketone, to yield the 6,6-dimethylnorbornen-2-one precursor . Catalytic asymmetric methods employing chiral Lewis acids (e.g., Evans’ oxazaborolidines) ensure the desired (1S,2S,3S,5R) configuration . Hydrogenation of the norbornenone over Pd/C at 50 psi yields the saturated 6,6-dimethylnorbornane-2-ol, which is subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4) .

StepReagents/ConditionsYieldStereochemical Outcome
1Cyclopentadiene + methyl vinyl ketone, 80°C, 12 h89%Endo selectivity (95:5)
2H2 (50 psi), 10% Pd/C, EtOAc92%Retention of bicyclic structure
3CrO3, H2SO4, acetone, 0°C78%Ketone formation

Introduction of the Sulfonylamino Group

The 3-position amino group is introduced via reductive amination of the norbornane ketone. Treatment with hydroxylamine hydrochloride forms the oxime, which is reduced using LiAlH4 to yield the primary amine . Subsequent sulfonylation with 4-iodobenzenesulfonyl chloride (prepared from 4-iodobenzenesulfonic acid and PCl5) in anhydrous pyridine affords the sulfonamide intermediate. Critically, the radioiodination step must be deferred to later stages due to the short half-life of 125I (59.4 days) .

Key Reaction:

Norbornane-3-amine+4-Iodobenzenesulfonyl chloridepyridineSulfonamide intermediate[2][3]\text{Norbornane-3-amine} + \text{4-Iodobenzenesulfonyl chloride} \xrightarrow{\text{pyridine}} \text{Sulfonamide intermediate} \quad

Radioiodination of the Aromatic Ring

The stable 4-iodophenylsulfonamide intermediate undergoes isotopic exchange to incorporate 125I. Adapted from Source , this employs chloramine-T as an oxidizing agent in a PBS/DMSO mixture (3:1 v/v) at 25°C for 10 minutes. The reaction is quenched with sodium metabisulfite, and the product purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

ParameterValueSource
Specific activity45 GBq/μmol
Radiochemical yield72 ± 6%
Purity>99% (HPLC)

Construction of the (Z)-Hept-5-enoic Acid Side Chain

The hept-5-enoic acid moiety is synthesized via a Wittig reaction between 5-bromopentanal and a ylide generated from (carbethoxymethylene)triphenylphosphorane. The Z-selectivity (85:15 Z:E) is achieved using a bulky ylide and low-temperature conditions (−78°C) . Catalytic hydrogenation (H2, Lindlar catalyst) ensures retention of the Z-configuration while reducing ester groups to alcohols, which are oxidized to the carboxylic acid using KMnO4.

Mechanistic Insight:

RCHO+Ph3P=CHCO2EtRCH=CHCO2EtH2O, H+RCH=CHCO2H[1]\text{RCHO} + \text{Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{RCH=CHCO}2\text{Et} \xrightarrow{\text{H2O, H+}} \text{RCH=CHCO}2\text{H} \quad

Final Coupling and Stereochemical Optimization

The hept-5-enoic acid is conjugated to the norbornane sulfonamide via a Mitsunobu reaction (DIAD, PPh3) to establish the C7 linkage. Stereochemical integrity is maintained by using enantiomerically pure norbornane derivatives and avoiding high-temperature conditions that promote epimerization . Final purification via preparative HPLC (C8 column, methanol/water) yields the target compound with >98% enantiomeric excess.

Critical Data:

  • Reaction Time: 48 hours (Mitsunobu coupling)

  • Yield: 65% (over two steps)

  • Purity: 99.2% (LC-MS)

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